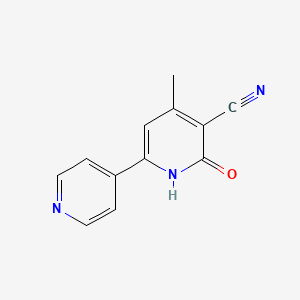

4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C12H9N3O |

|---|---|

Peso molecular |

211.22 g/mol |

Nombre IUPAC |

4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-8-6-11(9-2-4-14-5-3-9)15-12(16)10(8)7-13/h2-6H,1H3,(H,15,16) |

Clave InChI |

WQKKJQNHUUZDLB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=C1)C2=CC=NC=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile typically involves the reaction of 2-methyl-3-cyano-4(3H)-pyridone with 4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced bipyridines, and substituted bipyridines .

Aplicaciones Científicas De Investigación

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying the behavior of bipyridine derivatives.

Biology: It serves as a tool in studying cellular signaling pathways involving cGMP.

Mecanismo De Acción

The compound exerts its effects by inhibiting phosphodiesterase type III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The primary molecular targets are the PDE III enzymes in cardiac and vascular tissues .

Comparación Con Compuestos Similares

Similar Compounds

Amrinone: Another PDE III inhibitor with similar pharmacological effects but different chemical structure.

Enoximone: A PDE III inhibitor used in similar clinical settings.

Cilostazol: A PDE III inhibitor with additional antiplatelet effects.

Uniqueness

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile is unique due to its high selectivity for PDE III and its potent inotropic and vasodilatory effects, making it particularly effective in acute heart failure management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.